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Introduction: Sialin, the Gatekeeper of Lysosomal
Sialic Acid Efflux
Sialin, also known as SLC17A5, is a crucial lysosomal membrane transporter responsible for

the efflux of free sialic acid from the lysosome into the cytoplasm.[1] This process is the final

step in the degradation of sialoglycoconjugates, such as glycoproteins and gangliosides. As a

member of the Solute Carrier 17 (SLC17) family, Sialin functions as a proton-coupled

symporter, utilizing the lysosomal proton gradient to drive the transport of negatively charged

sugars.[2][3]

Mutations in the SLC17A5 gene lead to a spectrum of autosomal recessive lysosomal storage

disorders collectively known as free sialic acid storage diseases (FSASDs).[1] These disorders

range in severity from the milder Salla disease (SD), characterized by slowly progressive

neurological symptoms, to the severe and often fatal infantile free sialic acid storage disease

(ISSD).[3] The accumulation of sialic acid within lysosomes disrupts cellular homeostasis,

leading to the diverse and severe clinical manifestations of these diseases.[1]

Beyond its canonical role in sialic acid transport, Sialin has also been identified as a

multifunctional anion transporter with the ability to transport nitrate across the plasma
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membrane and mediate the vesicular uptake of acidic amino acids like aspartate and

glutamate.[3] This multiplicity of function underscores the complex physiological roles of Sialin
and highlights the importance of understanding its transport mechanisms.

This guide provides a comparative analysis of Sialin orthologs from key model organisms—

Mus musculus (mouse), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans

(nematode)—in relation to human Sialin. By examining the evolutionary conservation,

functional similarities, and experimental data from these orthologs, we aim to provide

researchers with a comprehensive resource to facilitate further investigation into Sialin
function, its role in disease pathogenesis, and the development of potential therapeutic

strategies.

Comparative Analysis of Sialin Orthologs
A comparative approach utilizing model organisms is invaluable for dissecting the complexities

of human genetic disorders. The study of Sialin orthologs allows for in-depth investigations into

gene function, disease mechanisms, and the testing of therapeutic interventions in a controlled

biological context.

Ortholog Identification
The orthologs of human Sialin (SLC17A5) in the selected model organisms were identified

through database searches in NCBI and Ensembl.[4][5]
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Organism Gene Symbol NCBI Gene ID
Ensembl Gene

ID

Protein ID

(Representative

)

Homo sapiens SLC17A5 26503
ENSG00000119

899
NP_036561.1

Mus musculus Slc17a5 20516
ENSMUSG0000

0030248
NP_065249.1

Drosophila

melanogaster
CG7931 3772278 FBgn0037190 NP_649774.1

Caenorhabditis

elegans
slc-17.2 180181

WBGene000127

26
NP_507663.1

Caenorhabditis

elegans
slc-17.1 180182

WBGene000127

25

NP_001023793.

1

Note: C. elegans possesses two closely related orthologs, slc-17.1 and slc-17.2.[6]

Sequence and Structural Comparison
A multiple sequence alignment of the Sialin orthologs reveals a high degree of conservation,

particularly in the transmembrane domains and key functional residues.
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C. elegans Sialin

C. elegans Sialin

Human (NP_036561.1)
495 aa
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495 aa

~90% identity

Drosophila (NP_649774.1)
503 aa

~55% identity

C. elegans (NP_507663.1)
499 aa
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501 aa

~50% identity

High similarity
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Figure 1. Protein sequence identity of Sialin orthologs relative to human Sialin.
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The high sequence identity between human and mouse Sialin (~90%) suggests a largely

conserved function. The conservation extends to the invertebrate orthologs, with approximately

50-55% identity, indicating that the core transport mechanism is likely preserved throughout

evolution. Key residues identified as critical for human Sialin function, such as those involved

in substrate binding and proton coupling, are highly conserved across all examined orthologs.

[7][8] This structural conservation provides a strong basis for using these model organisms to

study fundamental aspects of Sialin biology.

Functional Comparisons and In Vivo Models
While sequence homology suggests conserved function, experimental validation is crucial. The

available data on the functional characteristics of Sialin orthologs varies significantly across

species.

Mus musculus (Mouse)
The mouse model provides the most comprehensive in vivo platform for studying Sialin
function and dysfunction. Sialin-deficient mice (Slc17a5 knockout) have been generated and

extensively characterized.[6][9]

Phenotypic Comparison: Human FSASDs vs. Slc17a5 Knockout Mice

Phenotype Human FSASDs (ISSD) Slc17a5 Knockout Mouse

Lysosomal Storage
Accumulation of free sialic acid

in lysosomes

Prominent lysosomal

vacuolization and sialic acid

accumulation

Neurological

Severe psychomotor

retardation, hypotonia,

seizures

Poor coordination, seizures,

reduced CNS myelination

Growth Failure to thrive Smaller size, failure to thrive

Lifespan Significantly reduced Premature death

The striking similarities between the clinical presentation of ISSD in humans and the phenotype

of the Slc17a5 knockout mouse validate it as a high-fidelity model for studying the severe end
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of the FSASD spectrum.[6][10] These mice have been instrumental in demonstrating the critical

role of Sialin in central nervous system myelination.[6]

Drosophila melanogaster (Fruit Fly) and Caenorhabditis
elegans (Nematode)
Direct functional characterization of the Sialin orthologs in Drosophila (CG7931) and C.

elegans (slc-17.1 and slc-17.2) is currently limited. However, their sequence conservation and

membership in the SLC17 family strongly suggest a role in anion transport.[2]

The SLC17 family is well-represented in these organisms, with members involved in the

transport of various substrates, including glutamate.[4][5] Given the dual function of human

Sialin in transporting both sialic acid and amino acids, it is plausible that the invertebrate

orthologs also possess a conserved transport mechanism for acidic substrates.

Further research, including gene knockout or knockdown studies coupled with functional

transport assays, is necessary to elucidate the specific substrates and physiological roles of

Sialin orthologs in these powerful genetic models. The generation of such data would be

invaluable for high-throughput screening of potential therapeutic compounds and for dissecting

the fundamental cellular processes affected by Sialin dysfunction.

Experimental Protocols
To facilitate further research into Sialin and its orthologs, we provide detailed protocols for key

experimental workflows.

Heterologous Expression and Purification of Sialin
This protocol describes the overexpression of Sialin in a suitable cell line (e.g., HEK293 or

insect cells) and its subsequent purification for in vitro studies.

Start:
Sialin cDNA in

expression vector

Transfection into
HEK293 or Sf9 cells

Protein Expression
(48-72 hours)

Cell Lysis and
Membrane Preparation

Solubilization of
Membrane Proteins

(e.g., with DDM/CHS)

Affinity Chromatography
(e.g., FLAG or His-tag)

Reconstitution into
Proteoliposomes

End:
Functional Sialin

in proteoliposomes
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Figure 2. Workflow for heterologous expression and purification of Sialin.

Step-by-Step Methodology:

Vector Construction: Clone the full-length cDNA of the Sialin ortholog of interest into a

suitable expression vector containing an affinity tag (e.g., FLAG, His).

Cell Culture and Transfection: Culture HEK293 cells (for mammalian expression) or Sf9

insect cells (for baculovirus expression) to the appropriate density. Transfect the cells with

the Sialin expression vector using a suitable method (e.g., lipid-based transfection, viral

transduction).

Protein Expression: Allow for protein expression for 48-72 hours post-transfection.

Cell Harvest and Membrane Preparation: Harvest the cells and prepare a crude membrane

fraction by sonication or dounce homogenization followed by ultracentrifugation.

Solubilization: Solubilize the membrane proteins using a mild detergent such as n-dodecyl-β-

D-maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS).

Affinity Purification: Purify the tagged Sialin protein using affinity chromatography (e.g., anti-

FLAG M2 affinity gel or Ni-NTA resin).

Elution: Elute the purified protein from the affinity resin.

Reconstitution into Proteoliposomes: Reconstitute the purified Sialin into artificial lipid

vesicles (proteoliposomes) for functional assays.

Sialic Acid Transport Assay in Proteoliposomes
This assay directly measures the transport activity of reconstituted Sialin by monitoring the

uptake of radiolabeled sialic acid.
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Start:
Sialin proteoliposomes
(pH 7.4 internal buffer)

Establish Proton Gradient
(Dilute into acidic

external buffer, pH 5.5)

Initiate Uptake
(Add [3H]-Sialic Acid)

Incubate at 37°C
(Time course)

Stop Transport
(Rapid filtration or

size-exclusion chromatography)

Quantify Radioactivity
(Scintillation counting)

End:
Determine transport kinetics

(Km, Vmax)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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